3,6-Dimethylphenanthrene

Catalog No.
S772918
CAS No.
1576-67-6
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethylphenanthrene

CAS Number

1576-67-6

Product Name

3,6-Dimethylphenanthrene

IUPAC Name

3,6-dimethylphenanthrene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3

InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C

Organic Chemistry and Material Science:

,6-Dimethylphenanthrene is a valuable molecule in organic chemistry and material science due to its structure and properties. Its aromatic core, consisting of fused benzene rings, provides a platform for various chemical modifications. Researchers have explored its use in:

  • Synthesis of novel organic materials: By attaching different functional groups to the core structure, scientists have created new materials with diverse properties, including potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].
  • Investigation of polycyclic aromatic hydrocarbon (PAH) behavior: 3,6-Dimethylphenanthrene belongs to the class of PAHs, a group of organic compounds found in fossil fuels and environmental pollutants. Studying its reactivity, degradation pathways, and potential environmental impact contributes to a broader understanding of PAHs [].

Environmental Science and Toxicology:

As a PAH, 3,6-Dimethylphenanthrene is relevant in environmental science and toxicology research due to its potential presence in contaminated environments. Studies have focused on:

  • Biodegradation studies: Understanding how microorganisms break down 3,6-Dimethylphenanthrene helps assess its persistence in the environment and develop strategies for bioremediation of PAH-contaminated sites [].
  • Toxicological evaluations: Investigating the potential adverse effects of 3,6-Dimethylphenanthrene on various organisms, including aquatic life and soil biota, contributes to environmental risk assessment [].

Organic Synthesis and Medicinal Chemistry:

The aromatic structure and potential for functionalization make 3,6-Dimethylphenanthrene a starting material for organic synthesis in medicinal chemistry. Researchers have explored its use in:

  • Synthesis of complex organic molecules: The core structure can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications [].
  • Development of new therapeutic agents: By incorporating specific functional groups, researchers have investigated the potential of 3,6-Dimethylphenanthrene derivatives as drug candidates for various diseases [].

3,6-Dimethylphenanthrene is a crystalline solid that appears as a pale yellow to white powder. It has a melting point of approximately 19 °C and is stable under standard conditions. The compound is characterized by its aromatic properties and hydrophobic nature, making it insoluble in water but soluble in organic solvents such as benzene and chloroform .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of methyl groups can direct electrophiles to the ortho and para positions relative to the methyl groups.
  • Oxidation: The compound can be oxidized to form phenolic compounds or quinones under specific conditions.
  • Hydrogenation: Under catalytic conditions, it can be hydrogenated to form saturated derivatives.

These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.

Research indicates that 3,6-Dimethylphenanthrene exhibits biological activity that may include mutagenic effects. Studies have shown that certain derivatives of this compound can interact with DNA and potentially lead to carcinogenic outcomes. Its toxicity profile includes causing serious eye irritation and being very toxic to aquatic life .

Several methods exist for synthesizing 3,6-Dimethylphenanthrene:

  • Friedel-Crafts Alkylation: This method involves the alkylation of phenanthrene using methyl halides in the presence of a Lewis acid catalyst.
  • Pyrolysis of Organic Precursors: Heating specific organic compounds can lead to the formation of polycyclic aromatic hydrocarbons like 3,6-Dimethylphenanthrene.
  • Chemical Reduction: Starting from higher oxidation states or more complex polycyclic compounds can yield 3,6-Dimethylphenanthrene through reduction processes.

Each method has its advantages and may be chosen based on the desired yield and purity of the final product.

3,6-Dimethylphenanthrene finds applications in various fields:

  • Research: It serves as a standard in environmental analysis for detecting polycyclic aromatic hydrocarbons in soil and water samples.
  • Material Science: Used in developing polymers and materials due to its chemical stability.
  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs and other bioactive compounds .

Studies on the interactions of 3,6-Dimethylphenanthrene with biological systems have revealed potential pathways for toxicity. Its ability to bind DNA suggests that it could act as a mutagen. Furthermore, its environmental persistence raises concerns about bioaccumulation and long-term ecological effects .

Several compounds share structural similarities with 3,6-Dimethylphenanthrene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
PhenanthreneC14H10Base structure without methyl substitutions
2-MethylphenanthreneC15H12Methyl group at position 2; different mutagenic profile
9-MethylphenanthreneC15H12Methyl group at position 9; distinct biological activity
1-MethylphenanthreneC15H12Methyl group at position 1; less toxic than 3,6-DMP

While all these compounds belong to the same family of polycyclic aromatic hydrocarbons, their varying positions of methyl substitution lead to different chemical reactivities and biological activities. This uniqueness makes 3,6-Dimethylphenanthrene particularly interesting for research into its environmental impact and potential health risks.

XLogP3

5.5

Melting Point

145.0 °C

UNII

25Y8J5A29M

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1576-67-6

Wikipedia

3,6-dimethylphenanthrene

Dates

Modify: 2023-08-15

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